molecular formula C11H16ClN5O2S B14929198 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929198
M. Wt: 317.80 g/mol
InChI Key: RVGZFQNJPVOPPE-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H16ClN5O2S

Molecular Weight

317.80 g/mol

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H16ClN5O2S/c1-8-11(7-15(2)14-8)20(18,19)16(3)6-10-9(12)5-13-17(10)4/h5,7H,6H2,1-4H3

InChI Key

RVGZFQNJPVOPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC2=C(C=NN2C)Cl)C

Origin of Product

United States

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